molecular formula C11H13NO4 B3027975 Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate CAS No. 1445865-57-5

Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate

Cat. No.: B3027975
CAS No.: 1445865-57-5
M. Wt: 223.22 g/mol
InChI Key: SMFGCRCXOJAUTP-VIFPVBQESA-N
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Description

Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused ring system with nitrogen. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a hydroxy group, and a ketone group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole intermediate, which undergoes further transformations to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes using phase transfer catalysis, microwave-assisted synthesis, or solvent-free conditions to enhance yield and reduce reaction times . The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a carboxylic acid, while reduction of the ketone group can produce an alcohol.

Scientific Research Applications

Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate can be compared with other indolizine derivatives and similar heterocyclic compounds:

Similar compounds include:

  • Indole-3-carboxylate
  • Pyridazine-3-carboxylate
  • Indole-2-carboxylate

Each of these compounds has unique properties and applications, making this compound a distinct and valuable molecule in scientific research and industrial applications.

Properties

IUPAC Name

ethyl (3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-11(15)9-4-3-7-5-8(13)6-10(14)12(7)9/h5-6,9,13H,2-4H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFGCRCXOJAUTP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=CC(=CC(=O)N12)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC2=CC(=CC(=O)N12)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate
Reactant of Route 2
Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate
Reactant of Route 3
Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate
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Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate
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Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate
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Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate

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